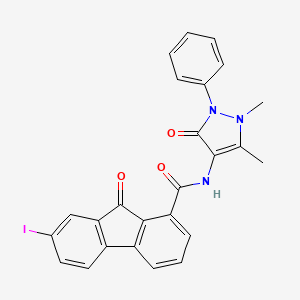

![molecular formula C24H27N3O3 B6016331 {1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6016331.png)

{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological properties, including antiviral and antitumoral activity . This specific compound is part of a new series of derivatives that were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

Synthesis Analysis

The synthesis of this compound was carried out in excellent yields via a one-pot, four-component method using readily available starting materials . The process involved starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is connected to a triazole ring, further connected to a dihydrothiadiazine moiety .

Chemical Reactions Analysis

The chemical reactions of this compound have not been explicitly mentioned in the retrieved papers. However, it is known that pyrazole derivatives can undergo a variety of reactions, including reactions with primary amines accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have not been explicitly mentioned in the retrieved papers. However, it is known that pyrazole derivatives are generally soluble in water and other polar solvents .

Mecanismo De Acción

The mechanism of action of this compound, particularly its antitumoral activity, is due to the inhibition of tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to the prevention of cancer cell proliferation.

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological properties, particularly its antiviral and antitumoral activity . Additionally, subtle structural variations on the phenyl moiety could be explored to tune biological properties toward antiviral or antitumoral activity .

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1-[3-(6-methoxynaphthalene-2-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-11-17(2)27(25-16)15-23(28)26-10-4-5-21(14-26)24(29)20-7-6-19-13-22(30-3)9-8-18(19)12-20/h6-9,11-13,21H,4-5,10,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTNRFQHZKEVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6016250.png)

![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)

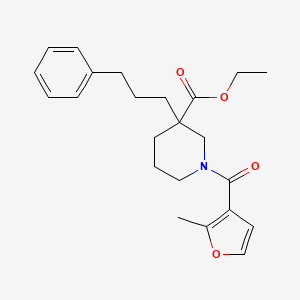

![6-(1-{[2-(2-furyl)pyrimidin-5-yl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6016278.png)

![2-(4-ethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6016285.png)

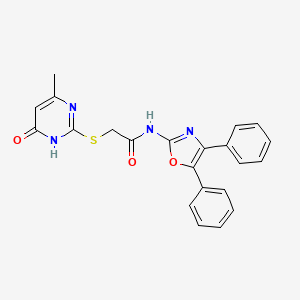

![N-benzyl-2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6016291.png)

![3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6016297.png)

![2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B6016304.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6016332.png)

![Methyl 5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B6016339.png)

![(5E)-2,3-bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one](/img/structure/B6016354.png)

![1,3-benzodioxol-5-yl{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6016360.png)